3-(4-chlorophenyl)-5-ethyl-N-(4-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide
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Overview
Description
3-(4-chlorophenyl)-5-ethyl-N-(4-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the indole class of compounds. Indoles are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-ethyl-N-(4-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The introduction of the 4-chlorophenyl and 5-ethyl groups can be achieved through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and are conducted under controlled temperatures to ensure selectivity.
Amidation: The carboxylic acid group on the indole core is converted to the carboxamide via an amidation reaction. This step involves the reaction of the carboxylic acid with an amine (4-methoxybenzylamine) in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, indole derivatives are often studied for their potential pharmacological activities. This compound may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug discovery and development.
Medicine
In medicine, compounds with similar structures have been investigated for their therapeutic potential. This compound could be explored for its efficacy in treating various diseases, including neurological disorders and cancers.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-ethyl-N-(4-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide would depend on its specific biological target. Generally, indole derivatives interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to the observed biological effects. For example, binding to a receptor could inhibit or activate a signaling pathway, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1-methyl-1H-indole-2-carboxamide: Lacks the 5-ethyl and 4-methoxybenzyl groups, which may alter its biological activity and chemical reactivity.
5-ethyl-1-methyl-1H-indole-2-carboxamide: Lacks the 4-chlorophenyl and 4-methoxybenzyl groups, potentially affecting its pharmacological profile.
N-(4-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide: Lacks the 4-chlorophenyl and 5-ethyl groups, which could influence its interaction with biological targets.
Uniqueness
The presence of multiple functional groups in 3-(4-chlorophenyl)-5-ethyl-N-(4-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide makes it unique compared to its analogs. These groups can enhance its binding affinity to specific targets, improve its solubility, and modify its pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H25ClN2O2 |
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Molecular Weight |
432.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-ethyl-N-[(4-methoxyphenyl)methyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C26H25ClN2O2/c1-4-17-7-14-23-22(15-17)24(19-8-10-20(27)11-9-19)25(29(23)2)26(30)28-16-18-5-12-21(31-3)13-6-18/h5-15H,4,16H2,1-3H3,(H,28,30) |
InChI Key |
RBABHMUAMHGKNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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